Hydrogen Bond Donor Deficiency Differentiates Target Compound from N-Unsubstituted and N-Alkyl Benzothiazole-Thiophene Carboxamide Analogs
The target compound's N-methyl-N-phenyl tertiary amide confers zero hydrogen bond donor (HBD) capacity, quantitatively distinct from N-unsubstituted analogs such as N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (HBD = 1) and N-propyl analog BDBM40249 (HBD = 1) [1][2]. This structural feature predicts enhanced membrane permeability and reduced aqueous solubility, directly impacting suitability for cell-based versus biochemical screening formats.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | N-propyl analog (BDBM40249): HBD = 1; N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: HBD = 1 |
| Quantified Difference | Target compound has zero HBD vs. 1 HBD for comparators |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); validated across all benzothiazole-thiophene-2-carboxamide analogs with secondary amides |
Why This Matters
A compound with zero HBD exhibits fundamentally different permeability and solubility behavior, making it unsuitable as a surrogate for analogs with hydrogen bond donor capacity in cellular assays where passive membrane diffusion is critical.
- [1] PubChem Compound Summary for CID 4618283, Computed Properties: Hydrogen Bond Donor Count = 0. National Center for Biotechnology Information (2026). View Source
- [2] BindingDB Entry BDBM40249: 5-(1,3-benzothiazol-2-yl)-N-propylthiophene-2-carboxamide. BindingDB.org. View Source
